1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione
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Overview
Description
1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione is a chemical compound with the molecular formula C17H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,4-diphenyl-2,3,5-trione with ammonia or primary amines to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4,4-diphenylpyrrolidine-2,3-dione
- 1-Methyl-4,4-diphenylpyrrolidine-2,5-dione
- 1-Methyl-4,4-diphenylpyrrolidine-3,5-dione
Uniqueness
1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
78515-72-7 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-4,4-diphenylpyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C17H13NO3/c1-18-15(20)14(19)17(16(18)21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
NZRIGPWXDNNQGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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